molecular formula C12H18O B167545 1-Adamantyl methyl ketone CAS No. 1660-04-4

1-Adamantyl methyl ketone

Cat. No. B167545
CAS RN: 1660-04-4
M. Wt: 178.27 g/mol
InChI Key: DACIGVIOAFXPHW-UHFFFAOYSA-N
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Description

1-Adamantyl methyl ketone is a sterically bulky ketone substrate . It has an empirical formula of C12H18O, a CAS number of 1660-04-4, and a molecular weight of 178.27 . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

1-Adamantyl methyl ketone has been synthesized in various studies. For instance, five pyrazole-based adamantyl heterocyclic compounds were synthesized by condensation of 1-adamantyl chalcone with substituted phenylhydrazine . Another study reported the addition reaction of the 1-adamantyl cation with prop-2-ynyl alcohol in concentrated H2SO4, which gives a rearranged product, homoadamantyl methyl ketone .


Molecular Structure Analysis

The molecular structure of 1-Adamantyl methyl ketone can be represented by the SMILES string CC(=O)C12C[C@H]3CC@HC1)C2 . The InChI representation is 1S/C12H18O/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11H,2-7H2,1H3 .


Chemical Reactions Analysis

The reaction of phenol with methyl 1-adamantyl ketone in the presence of aluminum phenolate leads to the formation of 1-(1-adamantyl)-1-(2-hydroxyphenyl)-ethene, 1-(1-adanamtyl)-1-(4-hydroxyphenyl)ethene, 3-methyl-2,3-(3,4-homoadamantano)-2,3-dihydrobenzofuran, and also the dimer and trimer of the initial ketone .


Physical And Chemical Properties Analysis

1-Adamantyl methyl ketone is a solid with a melting point of 53-55 °C (lit.) . It has a flash point of 226.4 °F (108.00 °C) - closed cup . It is slightly soluble in chloroform and methanol, but insoluble in water .

Scientific Research Applications

Biochemistry and Catalysis

Selective Biocatalytic Oxidation of Adamantyl C-H Bonds 1-Adamantyl methyl ketone's reaction with CYP101B1, a cytochrome P450 enzyme, was analyzed. The use of ester protecting groups and the modification of the amine to an amide enhanced the efficient and selective biocatalytic oxidation of the adamantane frameworks. This led to the generation of specific hydroxy metabolites and provided insights into the biochemical oxidation processes of such structures (Sarkar et al., 2016).

Crystallography and Structural Analysis

Synthesis and X-ray Diffraction Study The synthesis and X-ray diffraction study of [UO2(NO3)2(H2O)2] · 2C12H18O included 1-adamantyl methyl ketone molecules. This study provides insights into the association of adamantyl methyl ketone molecules in crystal structures and their interaction with other molecular groups through hydrogen bonds (Serezhkina et al., 2012).

Chemistry and Synthesis

Synthesis and Reactivity of 3-R-1-Adamantyl Methyl Ketones A method for synthesizing 3-R-1-adamantyl methyl ketones from corresponding adamantanecarbonyl chlorides was detailed, showcasing the versatility of adamantyl methyl ketone in chemical synthesis and its reactivity in forming various derivatives (Pozdnyakov et al., 2001).

Safety And Hazards

When using 1-Adamantyl methyl ketone, it is recommended to avoid eating, drinking, or smoking. Protective equipment such as gloves, protective clothing, eye protection, face protection, and hearing protection should be worn. It should be used only outdoors or in a well-ventilated area, and its release to the environment should be avoided .

properties

IUPAC Name

1-(1-adamantyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACIGVIOAFXPHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168059
Record name Methyl tricyclo(3.3.1.13,7)dec-1-yl ketone
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Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Adamantyl methyl ketone

CAS RN

1660-04-4
Record name 1-Acetyladamantane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1660-04-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl tricyclo(3.3.1.13,7)dec-1-yl ketone
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Record name Methyl tricyclo(3.3.1.13,7)dec-1-yl ketone
Source EPA DSSTox
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Record name Methyl tricyclo[3.3.1.13,7]dec-1-yl ketone
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Synthesis routes and methods I

Procedure details

A mixture of 0.3 mol of adamantane, 1.8 mol of biacetyl, 1.5 mmol of cobalt (II) acetate, and 300 ml of acetic acid was stirred at 60° C. under an oxygen atmosphere (1 atm) for 4 hours. The reaction mixture was concentrated to about 20% by weight, extracted with ethyl acetate, dried and washed with hexane to give 1-acetyladamantane in yield of 52% at a conversion rate from adamantane of 87%.
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
1.8 mol
Type
reactant
Reaction Step One
Quantity
1.5 mmol
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 3 mmol of adamantane, 18 mmol of biacetyl, 0.3 mmol of N-hydroxyphthalimide, 0.015 mmol of cobalt (II) acetate, and 3 ml of acetic acid was stirred at 75° C. under an oxygen atmosphere (1 atm) for 10 hours. Gas chromatographic analysis of products in the reaction mixture revealed that adamantane was converted, at a rate of 100%, to 1-acetyladamantane (yield 52%), and 1-acetyl-3-adamantanol (yield 27%).
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
18 mmol
Type
reactant
Reaction Step One
Quantity
0.3 mmol
Type
reactant
Reaction Step One
Quantity
0.015 mmol
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
172
Citations
NV Makarova, AA Pimenov, MN Zemtsova… - Russian journal of …, 2001 - Springer
… -hydroxy-1-adamantyl methyl ketone and aromatic aldehydes (… The reaction of 3-hydroxy-1-adamantyl methyl ketone with … described proceeding from 1-adamantyl methyl ketone. Yet it …
Number of citations: 3 link.springer.com
VV Pozdnyakov, NV Makarova, IK Moiseev - Russian journal of organic …, 2001 - Springer
… The hydrolysis of compound IIa in 6 h gave 3-hydroxy1-adamantyl methyl ketone (IIIf). By … we succeeded in isolating 66% of 3-chloro-1-adamantyl methyl ketone (IIIa). In addition, 4% of …
Number of citations: 7 link.springer.com
NV Makarova, IK Moiseev, MN Zemtsova - Russian journal of organic …, 2001 - Springer
… in the side chain we carried out Iffland , s reaction with 1-adamantyl methyl ketone (I), (1-adamantyl)acetone (II), and 3-hydroxy-1adamantyl methyl ketone (III). In the first stage of the …
Number of citations: 3 link.springer.com
NV Makarova, EI Boreko, IK Moiseev… - Pharmaceutical …, 2001 - Springer
Despite considerable achievements in the chemistry of enaminoketones, the compounds are still used predominantly as initial materials in the synthesis of potentially biologically active …
Number of citations: 14 link.springer.com
MR Sarkar, EA Hall, S Dasgupta, SG Bell - ChemistrySelect, 2016 - Wiley Online Library
… improve substrate binding to CYP101B1 we tested 1-adamantyl methyl ketone, 5, (Figure 1). … -4-hydroxy-1-adamantyl methyl ketone, 5 a, and 3-hydroxy-1-adamantyl methyl ketone, 5 b, …
NV Makarova, IK Moiseev, MN Zemtsova - Russian Journal of General …, 2002 - Springer
… the Mannich reaction of 1-adamantyl methyl ketone with paraformaldehyde and various secondary amine hydrochlorides [diethylamine, (1-adamantyl)ethylamine, dibenzylamine, …
Number of citations: 1 link.springer.com
AA Danilin, PP Purygin, NV Makarova… - Russian Journal of …, 2001 - Springer
… Here, according to GLC data, a mixture of products was isolated: 1-adamantyl hydroxymethyl ketone, its dimethyl acetal, 1-adamantyl methoxymethyl ketone, 1-adamantyl methyl ketone…
Number of citations: 3 link.springer.com
L Cermenati, D Dondi, M Fagnoni, A Albini - Tetrahedron, 2003 - Elsevier
TiO 2 photocatalysis of adamantane in oxygen equilibrated MeCN yields 1- and 2-adamantanol and adamantanone with limited degradation and preference for functionalization at the 1 …
Number of citations: 70 www.sciencedirect.com
CS Chidan Kumar, HC Kwong, SH Mah, TS Chia… - Molecules, 2015 - mdpi.com
… stretchings (asym 2920 cm −1 : sym 2850 cm −1 ); however, the synthesis of 1 is confirmed by 1 H-NMR when the peak corresponding to the methyl group of 1-adamantyl methyl ketone …
Number of citations: 18 www.mdpi.com
D Sanz, M Alejandra Ponce… - Journal of physical …, 1999 - Wiley Online Library
… The 13C and 15N CP/MAS NMR of 1-adamantylcarbaldehyde azine (1) and 1-adamantyl methyl ketone azine (2), which we have proved by x-ray analysis exist as E,E- …
Number of citations: 31 onlinelibrary.wiley.com

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